molecular formula C8H6BrIN4O B3438986 3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE

3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE

Cat. No.: B3438986
M. Wt: 380.97 g/mol
InChI Key: HBQUOMQYBZXLCI-UHFFFAOYSA-N
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Description

3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE is a synthetic organic compound characterized by the presence of both bromine and iodine atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Iodination: The brominated pyrazole is further iodinated using iodine or an iodinating agent like iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-CHLORO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE: Similar structure but with a chlorine atom instead of bromine.

    3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-FLUORO-1-METHYL-1H-PYRAZOLE: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The unique combination of bromine and iodine atoms in 3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE imparts distinct chemical and physical properties, such as enhanced reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(4-bromopyrazol-1-yl)-(4-iodo-1-methylpyrazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN4O/c1-13-4-6(10)7(12-13)8(15)14-3-5(9)2-11-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUOMQYBZXLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2C=C(C=N2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE
Reactant of Route 2
3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE
Reactant of Route 3
3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE
Reactant of Route 4
3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE
Reactant of Route 5
Reactant of Route 5
3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE
Reactant of Route 6
Reactant of Route 6
3-(4-BROMO-1H-PYRAZOLE-1-CARBONYL)-4-IODO-1-METHYL-1H-PYRAZOLE

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